molecular formula C16H19NO3 B034064 alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester CAS No. 101711-17-5

alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester

Cat. No. B034064
CAS RN: 101711-17-5
M. Wt: 273.33 g/mol
InChI Key: MWQQUDKRJVZOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). It is a drug that has been used in the treatment of Parkinson's disease since the 1980s. Selegiline is an important drug in the field of neuroscience, and its use has been the subject of numerous scientific studies.

Mechanism of Action

Selegiline works by irreversibly inhibiting the activity of MAO-B, which is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
Selegiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease. Selegiline has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has been shown to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of depression.

Advantages and Limitations for Lab Experiments

Selegiline has a number of advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is that it is an irreversible inhibitor of MAO-B, which means that its effects are long-lasting and cannot be easily reversed.

Future Directions

There are a number of future directions for research on alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester. One area of research is the development of new drugs that are based on the structure of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester. Another area of research is the development of new treatments for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the potential use of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in the treatment of depression and other psychiatric disorders.
Conclusion
In conclusion, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is an important drug in the field of neuroscience, and its use has been the subject of numerous scientific studies. Selegiline has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders. There are a number of future directions for research on alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester, including the development of new drugs and treatments for neurodegenerative diseases.

Synthesis Methods

Selegiline is synthesized from L-phenylalanine, which is converted into L-methamphetamine. The L-methamphetamine is then converted into alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester by reacting it with propargylamine. The resulting product is alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester.

Scientific Research Applications

Selegiline has been extensively studied for its potential therapeutic benefits in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders. Selegiline has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease.

properties

CAS RN

101711-17-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate

InChI

InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3

InChI Key

MWQQUDKRJVZOJN-UHFFFAOYSA-N

SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O

synonyms

(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.